6-Methyl-N1-(4-(pyridin-4-yl)pyriMidin-2-yl)benzene-1,3-diaMine
Overview
Description
6-Methyl-N1-(4-(pyridin-4-yl)pyrimidin-2-yl)benzene-1,3-diamine is a compound of significant interest in the field of medicinal chemistry. It is known for its role as an intermediate in the synthesis of tyrosine kinase inhibitors, such as nilotinib and imatinib . These inhibitors are crucial in the treatment of certain types of cancer, particularly chronic myeloid leukemia.
Preparation Methods
The synthesis of 6-Methyl-N1-(4-(pyridin-4-yl)pyrimidin-2-yl)benzene-1,3-diamine involves several steps. One common method includes the use of Curtius rearrangement, which is a chemical reaction that transforms an acyl azide into an isocyanate, with the release of nitrogen gas . This method is often employed due to its efficiency and the high yield of the desired product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure purity and consistency of the compound .
Chemical Reactions Analysis
6-Methyl-N1-(4-(pyridin-4-yl)pyrimidin-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding nitro compounds, while reduction may yield amines .
Scientific Research Applications
6-Methyl-N1-(4-(pyridin-4-yl)pyrimidin-2-yl)benzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including its role as a kinase inhibitor.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-N1-(4-(pyridin-4-yl)pyrimidin-2-yl)benzene-1,3-diamine involves its role as an intermediate in the synthesis of tyrosine kinase inhibitors. These inhibitors work by blocking the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can help to prevent the proliferation of cancer cells .
Comparison with Similar Compounds
6-Methyl-N1-(4-(pyridin-4-yl)pyrimidin-2-yl)benzene-1,3-diamine is similar to other compounds used as intermediates in the synthesis of tyrosine kinase inhibitors. Some of these similar compounds include:
The uniqueness of this compound lies in its specific structure, which allows it to be used as a versatile intermediate in the synthesis of these important drugs .
Properties
IUPAC Name |
4-methyl-3-N-(4-pyridin-4-ylpyrimidin-2-yl)benzene-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-11-2-3-13(17)10-15(11)21-16-19-9-6-14(20-16)12-4-7-18-8-5-12/h2-10H,17H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZKAAFEZYXCBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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